3-Aminocyclobutanone
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Protected 2-Aminocyclobutanone Derivatives : 3-Aminocyclobutanone, protected as dimethyl acetal, has been synthesized for creating lead inhibitors of hydrolase enzymes like serine proteases and metalloproteases. This involves converting it into amide and sulfonamide-functionalized derivatives, useful in medicinal chemistry (Mohammad et al., 2020).
Rearrangement and Chemical Synthesis
- Truce-Smiles Rearrangements : The ring-opening of this compound oximes enables the generation of primary alkyl radicals. These radicals can undergo strain-release, desulfonylative radical Truce-Smiles rearrangement, providing access to valuable 1,3-diamines and unnatural β-amino acids. This process is characterized by mild conditions and a wide scope of migrating species (Greaney et al., 2021).
Medical Imaging and Diagnostics
- Use in PET Radiotracers for Prostate Carcinoma : A synthetic amino acid PET radiotracer, anti-1-amino-3-[18F] fluorocyclobutane-1-carboxylic acid (anti-3-[18F] FACBC), derived from this compound, is useful in detecting recurrent prostate carcinoma. Studies correlate its uptake with prostatectomy specimen histology and markers of tumor aggressiveness (Schuster et al., 2013).
Synthesis of Novel Compounds
- Creation of Novel Functionalized Derivatives : A series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, potent antagonists of VLA-4, are prepared from a variety of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These novel series can be further modified, showing potential for new drug development (Brand et al., 2003).
Boron Neutron Capture Therapy
- Potential in Boron Neutron Capture Therapy : A boronated aminocyclobutanecarboxylic acid has been synthesized, intended for use in boron neutron capture therapy. This synthesis involves a novel strategy that may open avenues for new therapeutic agents (Kabalka & Yao, 2004).
Antiviral Research
- Antiviral Activity Against SARS-CoV-2 : A study demonstrated the potential of ɑ-aminocyclobutanone derivatives in inhibiting SARS-CoV-2, especially against its evolving variants like Delta and Omicron. This highlights cyclobutanones as valuable in medicinal chemistry, particularly in developing Nsp13 helicase inhibitors for combatting aggressive COVID-19 variants (Mohammad et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
3-aminocyclobutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-3-1-4(6)2-3/h3H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDDLHPXZDVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677549 | |
Record name | 3-Aminocyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4640-43-1 | |
Record name | 3-Aminocyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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